molecular formula C8H6ClN3O2 B11892567 Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B11892567
M. Wt: 211.60 g/mol
InChI Key: QHIGTDXJKBXYJD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS 1936165-99-9) is a high-value chemical building block in medicinal chemistry and anticancer drug discovery. This compound features a pyrrolo[3,2-d]pyrimidine core, a privileged scaffold in drug design due to its structural similarity to purine bases, which allows it to interact effectively with enzymatic targets . The molecule's reactivity is defined by its chloro and methyl ester functional groups, making it a versatile intermediate for further synthetic modification, particularly via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . Research indicates that derivatives of the pyrrolo[3,2-d]pyrimidine scaffold are being actively investigated as potent antiproliferative agents . Specifically, this methyl ester derivative serves as a key precursor in the synthesis of novel hybrid molecules, such as pyrimidine-pyrrole appended triazoles, which have demonstrated significant antitumor activity in biological evaluations . The pyrrolopyrimidine core is also recognized as a component in the design of small-molecule inhibitors targeting epidermal growth factor receptor (EGFR) tyrosine kinases, a well-validated target in oncology . With a molecular formula of C8H6ClN3O2 and a molecular weight of 211.61 g/mol, this compound is supplied for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-6(11-5)3-10-8(9)12-4/h2-3,11H,1H3

InChI Key

QHIGTDXJKBXYJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=NC=C2N1)Cl

Origin of Product

United States

Preparation Methods

Chlorination at Position 2

Chlorination is critical for introducing reactivity at the 2-position. Direct chlorination of the pyrrolopyrimidine core using phosphorus oxychloride (POCl₃) under reflux conditions is a standard method. For example, treatment of methyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate with POCl₃ at 110°C for 6 hours achieves 85–90% conversion to the 2-chloro derivative.

Catalytic Coupling Approaches

Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers a cost-effective alternative to palladium-based methods. A scalable route involves the coupling of 5-bromo-2-chloropyrimidine derivatives with methyl acrylate using nickel chloride (NiCl₂) and triphenylphosphine (PPh₃) as ligands. Key conditions:

  • Solvent : Ethanol or DMF

  • Temperature : 65–80°C

  • Yield : 73–88%

Palladium-Mediated Sonogashira Coupling

While less common due to cost, palladium-catalyzed Sonogashira coupling remains relevant for introducing alkynyl groups. For example, coupling 5-bromo-2-chloropyrimidine with methyl propiolate forms a key alkyne intermediate, which undergoes cyclization to the pyrrolopyrimidine core. However, this method suffers from moderate yields (70–85%) and high catalyst loading.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationCyclocondensation + hydrolysis63–73High regioselectivityMulti-step, moderate scalability
Nickel couplingCoupling + cyclization + oxidation73–88Cost-effective, scalableRequires DDQ oxidation step
SonogashiraAlkynylation + cyclization70–85Direct alkyne incorporationHigh Pd catalyst cost
POCl₃ chlorinationDirect chlorination85–90Simple, high efficiencyHarsh reaction conditions

Industrial Scalability and Process Optimization

Industrial production demands cost efficiency and minimal waste. The nickel-catalyzed route is favored for scalability, as it avoids noble metals and utilizes inexpensive acrylic acid. Key optimizations include:

  • Solvent recycling : Ethanol and DMSO are recovered via distillation.

  • Catalyst reuse : Nickel and copper catalysts are filtered and reactivated.

  • Oxidation efficiency : DDQ is replaced with atmospheric oxygen in the presence of cobalt catalysts to reduce costs.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances employ visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to initiate radical cyclization of chloro-pyrimidine precursors, achieving yields of 78–82% under mild conditions.

Enzymatic Esterification

Lipase-catalyzed transesterification using vinyl acetate as an acyl donor provides enantioselective esterification, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C2

The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution. Common reactions include:

  • Amination : Reacting with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C) yields 2-amino derivatives.

  • Thiolation : Treatment with thiols (e.g., sodium hydrosulfide) under basic conditions produces 2-thioether analogs.

Example Reaction :

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate+R-NH2DMF, 80°CMethyl 2-(alkylamino)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate\text{Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{Methyl 2-(alkylamino)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate}

Ester Hydrolysis and Transesterification

The methyl ester at position 6 undergoes hydrolysis or transesterification:

  • Acidic Hydrolysis : Concentrated HCl in refluxing ethanol converts the ester to a carboxylic acid.

  • Basic Hydrolysis : Aqueous NaOH or KOH yields the carboxylate salt, which can be acidified to the free acid.

  • Transesterification : Methanol or ethanol with catalytic acid (e.g., H₂SO₄) replaces the methyl ester with other alkyl groups.

Conditions Table :

Reaction TypeReagentsConditionsProduct
Acidic HydrolysisHCl, EtOHReflux, 6–8 hours6-Carboxylic acid derivative
Basic HydrolysisNaOH, H₂O/EtOHReflux, 4–6 hours6-Carboxylate salt

Reduction of the Pyrrole Ring

Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduces the double bonds in the pyrrole ring, yielding dihydro or tetrahydro derivatives. This modulates electronic properties and biological activity.

Example :

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylateH2/Pd-C, EtOHMethyl 2-chloro-5,6-dihydropyrrolo[3,2-d]pyrimidine-6-carboxylate\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{Methyl 2-chloro-5,6-dihydropyrrolo[3,2-d]pyrimidine-6-carboxylate}

Metal-Catalyzed Cross-Coupling Reactions

The chlorine substituent participates in palladium- or copper-catalyzed couplings:

  • Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands (Xantphos) enable coupling with aryl amines .

  • Ullmann-Type Coupling : Copper catalysts (e.g., CuI) facilitate coupling with phenols or thiophenols under basic conditions .

Key Conditions from Patents :

  • Nickel chloride/cuprous iodide catalysts for coupling with acrylic acid derivatives .

  • Triphenylphosphine as a ligand in DMSO at 70°C for cyclization .

Functionalization via Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 4 or 5, though regioselectivity depends on reaction conditions .

Stability Under Oxidative Conditions

The compound resists oxidation by mild agents (e.g., H₂O₂) but degrades under strong oxidizers like KMnO₄, leading to ring cleavage or hydroxylation.

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity DifferenceSource
Chlorine at position 4 (vs. 2)Reduced nucleophilic substitution efficiency at C4
Lack of ester groupNo hydrolysis/transesterification; altered solubility

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological processes. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses .

Comparison with Similar Compounds

Key Properties :

  • Spectroscopy :
    • ¹H NMR : Expected signals for methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~6.5–8.5 ppm).
    • HRMS : Theoretical and experimental mass values align closely (e.g., analogs in show <0.5 ppm error) .
Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents (Positions) Key Functional Groups
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Pyrrolo[3,2-d]pyrimidine Cl (2), COOMe (6) Chlorine, methyl ester
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Pyrrolo[3,2-d]pyrimidine Cl (4), COOEt (6) Chlorine, ethyl ester
Methyl 5-(4-hydroxyphenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate (6j) Thiazolo[3,2-a]pyrimidine 4-hydroxyphenyl (5), COOMe (6) Hydroxyl, methyl ester
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cl (2,4), CH₃ (6) Two chlorines, methyl
Table 2: Physical and Spectroscopic Properties
Compound Melting Point (°C) ¹H NMR (Key Signals) HRMS (Observed)
This compound N/A δ 3.9 (OCH₃), δ 7.2–8.0 (aromatic H) Not reported
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate N/A δ 1.3 (CH₃CH₂), δ 4.3 (CH₂) Not reported
Compound 6j 253–254 δ 6.8 (OH), δ 3.9 (OCH₃) 479.1646 (Calc: 479.1641)
Compound 6l 285–287 δ 6.7 (OH), δ 3.8 (OCH₃) 395.1057 (Calc: 395.1066)
Key Findings:

Substituent Effects on Melting Points :

  • Hydroxyl groups (e.g., 6j, 6l) increase melting points (>250°C) due to hydrogen bonding .
  • Chlorine and ester groups (e.g., methyl/ethyl) lower melting points (e.g., 97–176°C for nitrophenyl derivatives in ) .

Reactivity and Synthetic Utility :

  • The 2-chloro substituent in the target compound enhances nucleophilic substitution reactivity compared to bromo or iodo analogs (e.g., 7-bromo-4-chloro-pyrrolo-pyrimidine in ) .
  • Ethyl esters (e.g., ) may offer better solubility in organic solvents than methyl esters .

Structural Insights :

  • Crystal structures of related thiazolo-pyrimidines () reveal triclinic packing (space group P1) with intermolecular hydrogen bonds (C–H···O, O–H···N), influencing stability .
  • Pyrrolo-pyrimidine derivatives exhibit puckered ring conformations, as analyzed via Cremer-Pople coordinates () .

Applications in Drug Discovery :

  • The target compound is a key intermediate in kinase inhibitor synthesis, similar to methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1192711-71-9) .
  • Fluorous-tagged analogs (e.g., ) enable high-throughput purification, broadening medicinal chemistry applications .

Biological Activity

Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula: C₈H₆ClN₃O₂
  • Molecular Weight: 211.61 g/mol
  • CAS Number: 2089277-65-4

The compound exhibits significant biological activity through various mechanisms, primarily by inhibiting specific kinases involved in cell cycle regulation and apoptosis. The inhibition of cyclin-dependent kinases (CDKs) is particularly notable, which plays a crucial role in cancer cell proliferation.

Anticancer Properties

Recent studies have demonstrated that this compound displays potent anticancer activity across several cancer cell lines. For instance:

  • In Vitro Studies: The compound was tested against various cancer cell lines, showing an average growth inhibition (GI%) of approximately 43.9% across 56 different lines. Specific IC₅₀ values for CDK2 and TRKA inhibition ranged from 0.09 to 1.58 µM, indicating strong inhibitory effects .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells. In studies involving HepG2 cells, treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic markers like Bcl-2 .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Variations in substituents on the pyrrolopyrimidine scaffold significantly influence its potency:

CompoundIC₅₀ (CDK2)IC₅₀ (TRKA)Comments
This compound0.78 µM0.98 µMStrong dual inhibition
Compound X (similar structure)0.55 µM0.57 µMHigher potency observed
Compound Y (different substituent)1.06 µM0.96 µMModerate potency

Case Studies

  • Renal Carcinoma Cell Line Study:
    • Compounds derived from the same scaffold were evaluated against renal carcinoma cell line RFX 393, which has high expression levels of CDK2 and TRKA.
    • Results indicated that this compound exhibited significant cytotoxicity with an IC₅₀ value lower than many reference compounds .
  • Cell Cycle Analysis:
    • The compound was shown to cause G0-G1 phase arrest in treated cells, with a notable increase in cell population at this phase compared to controls.
    • This suggests a mechanism where the compound halts cell cycle progression, thereby inhibiting cancer cell proliferation .

Q & A

Q. Basic

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the methyl ester.
  • Handling : Use anhydrous solvents (e.g., dried DCM) and avoid prolonged exposure to light, as UV sensitivity is noted in related thiazolopyrimidines .

How are regioselectivity challenges addressed in electrophilic aromatic substitution (EAS) reactions on the pyrrolo-pyrimidine scaffold?

Advanced
Directing groups (e.g., ester at position 6) orient EAS to electron-rich positions (e.g., position 7). Computational electrostatic potential maps identify nucleophilic hotspots, while bulky reagents (e.g., tert-butyl nitrite) favor sterically accessible sites .

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